4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide
CAS No.: 303149-90-8
Cat. No.: VC6561294
Molecular Formula: C13H12ClN3O3S
Molecular Weight: 325.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303149-90-8 |
|---|---|
| Molecular Formula | C13H12ClN3O3S |
| Molecular Weight | 325.77 |
| IUPAC Name | 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C13H12ClN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(15)16-18/h1-8,17-18H,(H2,15,16) |
| Standard InChI Key | FRUQVVHSJYBWKU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=NO)N)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide is a complex organic compound classified under the category of small molecules. It is primarily studied for its potential applications in medicinal chemistry and pharmacology. This compound features a sulfonylamino group and a hydroxybenzenecarboximidamide moiety, which are crucial for its biological activities and interactions with various enzymes and proteins.
Research Findings and Data
While specific data on 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide is limited, compounds with similar structures have shown promising biological activities. For instance, sulfonylamino-containing compounds have been explored for their potential as enzyme inhibitors.
Table: Comparison of Sulfonylamino-Containing Compounds
Future Research Directions
Further studies are essential to fully characterize the properties and applications of 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide. This includes detailed investigations into its mechanism of action, potential therapeutic targets, and pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume